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Compound of Interest

Compound Name: Methyl vernolate

Cat. No.: B1610751

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating computational models that predict the
physicochemical and biological properties of Methyl vernolate, an epoxy fatty acid methyl
ester with potential applications in various industrial and pharmaceutical fields. Due to the
limited availability of experimental data for Methyl vernolate, this guide employs a comparative
approach, utilizing data from structurally similar compounds to illustrate the validation process.

Introduction to Methyl Vernolate and Computational
Modeling

Methyl vernolate (vernolic acid methyl ester) is the methyl ester of vernolic acid, a naturally
occurring epoxy fatty acid found in the seeds of certain plants like Vernonia galamensis. Its
unique structure, containing an epoxy group, imparts specific chemical properties that are of
interest for the development of bio-based polymers, lubricants, and potentially as a bioactive
molecule.

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and other
machine learning approaches, are increasingly used to predict the properties of chemical
compounds, accelerating research and reducing the need for extensive experimental work.[1]
[2] The validation of these models against experimental data is crucial to ensure their accuracy
and reliability.[3]
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Data Presentation: Physicochemical Property

Comparison

The following table summarizes the available experimental and computed physicochemical

properties of Methyl vernolate and its structurally related analogs, methyl oleate and methyl

linoleate. This comparative data serves as a benchmark for validating computational

predictions.
Property Methyl Vernolate Methyl Oleate Methyl Linoleate
Molecular Formula C19H3403[4] C19H3602[5] C19H3402
Molecular Weight (
310.48 (Computed) 296.49 294.47

g/mol)

Boiling Point (°C) Not available 218 °C at 20 mmHg 192 °C at 4 mmHg
Melting Point (°C) Not available -20 -35

Density (g/mL) Not available 0.874 at 20 °C 0.889 at 25 °C
Water Solubility Not available Insoluble Not available

logP (Octanol-Water

Partition Coefficient)

5.9 (Computed)

7.45 (Experimental)

6.82 (Experimental)

Highest among methyl

Lower than Methyl

Lower than Methyl

Viscosity esters (oleate,
] vernolate vernolate
linoleate)
o N Less stable than Less stable than
Oxidative Stability Very stable

Methyl vernolate

Methyl vernolate

Alternative Computational Prediction Methods

Several computational methods can be employed to predict the properties of Methyl

vernolate. These models vary in their underlying algorithms and the descriptors they use.
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Method

Description

Key Features

Quantitative Structure-Activity
Relationship (QSAR)

Statistical models that
correlate chemical structure
with physicochemical

properties or biological activity.

Utilizes molecular descriptors
(e.g., topological, electronic) to
build predictive equations.
Widely used for toxicity and

property prediction.

Machine Learning (e.g.,
Random Forest, Gradient

Boosting)

Algorithms that learn from
large datasets to make

predictions on new data.

Can capture complex, non-
linear relationships between
chemical features and

properties.

ADMET (Absorption,
Distribution, Metabolism,
Excretion, Toxicity) Prediction

Tools

Specialized software that
predicts the pharmacokinetic
and toxicological profile of a

compound.

Often employ a combination of
QSAR models and rule-based
systems. Examples include
SwissADME and PreADMET.

Molecular Dynamics (MD)

Simulations

Simulates the physical
movements of atoms and
molecules to predict

macroscopic properties.

Can provide insights into
dynamic properties like
viscosity and conformational

changes.

Experimental Protocols

Detailed methodologies are essential for generating reliable experimental data for model

validation.

Determination of Physicochemical Properties

e Boiling and Melting Points: Determined using standard laboratory techniques such as

differential scanning calorimetry (DSC) or a melting point apparatus. For boiling point at

reduced pressure, a vacuum distillation setup is used.

» Density: Measured using a pycnometer or a digital density meter at a specified temperature.

o Water Solubility: Typically determined by the shake-flask method followed by quantification of

the dissolved compound using techniques like gas chromatography (GC) or high-

performance liquid chromatography (HPLC).
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e LogP (Octanol-Water Partition Coefficient): The shake-flask method is the traditional
approach, where the compound is partitioned between n-octanol and water, and the
concentration in each phase is measured. HPLC-based methods can also be used for rapid
estimation.

Rheological and Stability Measurements

» Viscosity: Measured using a rheometer with controlled temperature and shear rates.

o Oxidative Stability: Can be assessed using methods like chemiluminescence, which
measures the light emitted during oxidation, providing an indication of the material's
resistance to degradation.

Visualization of Validation Workflow and Molecular
Interactions

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in
the validation process.
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Validation Workflow for a Computational Model
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Caption: A logical workflow for validating a computational model for Methyl vernolate

properties.
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General QSAR Model Development and Validation
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Caption: A simplified workflow for developing and validating a QSAR model.
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Hypothetical Signaling Pathway Interaction

Methyl Vernolate

Biological Response
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Caption: A hypothetical signaling pathway potentially modulated by Methyl vernolate.

Conclusion

The validation of computational models for predicting the properties of Methyl vernolate is a
critical step in its potential development for various applications. While a complete experimental
dataset for Methyl vernolate is not yet available, a robust validation framework can be
established by leveraging data from structurally similar compounds. This comparative
approach, combined with standardized experimental protocols and a clear understanding of
various computational methodologies, provides a solid foundation for assessing the predictive
power of in silico models. As more experimental data for Methyl vernolate becomes available,
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these models can be further refined and validated, ultimately accelerating the discovery and
application of this promising bio-based molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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